2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid
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Overview
Description
2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid is an organic compound with the molecular formula C15H17NO3S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
The synthesis of 2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid typically involves the reaction of benzothiophene derivatives with appropriate formamido and pentanoic acid precursors. One common method involves the condensation of benzothiophene-2-carboxylic acid with 4-methylpentanoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Scientific Research Applications
2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid can be compared with other benzothiophene derivatives, such as:
Benzothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
2-Benzothienylboronic acid: Used in Suzuki coupling reactions for the synthesis of biaryl compounds.
Benzothiophene sulfoxide: An oxidized derivative with different chemical properties.
The uniqueness of this compound lies in its specific formamido and pentanoic acid moieties, which confer distinct chemical and biological properties compared to other benzothiophene derivatives.
Properties
IUPAC Name |
2-(1-benzothiophene-2-carbonylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)7-11(15(18)19)16-14(17)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9,11H,7H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZMSWMCRNQSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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